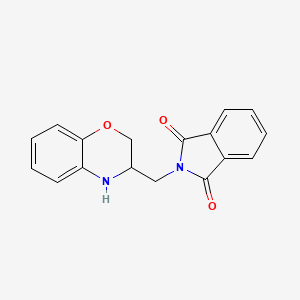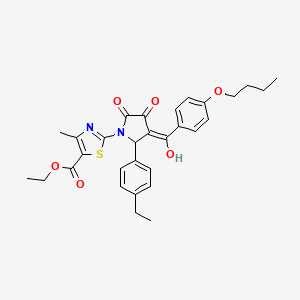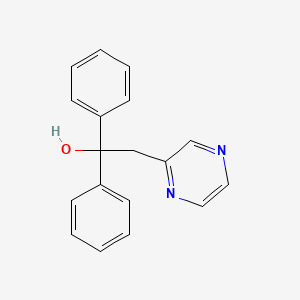![molecular formula C17H12ClFN4S B12012577 4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione CAS No. 674813-21-9](/img/structure/B12012577.png)
4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione involves multiple steps. One common synthetic route includes the reaction of 2-chloro-3-phenylprop-2-enal with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole-thione compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols, forming new derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: It has shown promising antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: The compound exhibits anticancer properties and has been investigated for its potential use in cancer treatment.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to various biological effects. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Thiadiazole derivatives: These compounds contain a thiadiazole ring and are known for their diverse pharmacological activities, such as anti-inflammatory and antiviral effects.
Oxadiazole derivatives: These compounds have an oxadiazole ring and are used in the development of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
674813-21-9 |
|---|---|
Molecular Formula |
C17H12ClFN4S |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H12ClFN4S/c18-14(10-12-4-2-1-3-5-12)11-20-23-16(21-22-17(23)24)13-6-8-15(19)9-7-13/h1-11H,(H,22,24)/b14-10-,20-11+ |
InChI Key |
CUZYAGCPOFKFQZ-MCXKGUMDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F)\Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12012496.png)
![3-allyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12012500.png)

![N-(3-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide](/img/structure/B12012516.png)


![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12012535.png)
![2-Methoxyethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012540.png)


![(5Z)-3-(4-Methylbenzyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12012562.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012565.png)

![2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12012586.png)
